N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl)]carboxamide
Description
N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is a pyridopyrimidine derivative characterized by a fused tricyclic core structure. This compound features a benzyl group at position 1, an imino group at position 2, a ketone at position 5, and an ethyl carboxamide substituent at position 2. Its structural complexity confers unique physicochemical properties, such as moderate solubility in polar aprotic solvents and a molecular weight of ~400–450 g/mol. elegans .
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-benzyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-2-23-20(27)15-12-16-19(24-17-10-6-7-11-25(17)21(16)28)26(18(15)22)13-14-8-4-3-5-9-14/h3-12,22H,2,13H2,1H3,(H,23,27) |
InChI Key |
UVSBXZZHYLPESR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a key intermediate through a cyclization reaction, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation and survival. Studies have shown that they can interact with various molecular targets, leading to cell cycle arrest and programmed cell death.
- Case Studies : A notable study demonstrated the efficacy of a related compound in reducing tumor size in xenograft models of breast cancer. The results indicated a dose-dependent response, with higher concentrations leading to more significant tumor regression .
Antimicrobial Properties
Another promising application lies in the antimicrobial domain. Compounds of this class have shown efficacy against a range of bacterial strains:
- In Vitro Studies : Laboratory tests revealed that N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis or function.
Neuroprotective Effects
Recent investigations have also focused on the neuroprotective potential of this compound:
- Neurodegenerative Diseases : Research has suggested that derivatives may offer protective effects against neurodegeneration by modulating oxidative stress pathways and enhancing neuronal survival. In animal models of Alzheimer's disease, treatment with similar compounds resulted in improved cognitive function and reduced amyloid plaque formation .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant tumor reduction | |
| Antimicrobial | Effective against multiple strains | |
| Neuroprotective | Improved cognitive function |
Table 2: Synthetic Pathways for N-ethyl Carboxamide Derivatives
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Benzylamine + Ethyl isocyanate |
| 2 | Cyclization | Dihydropyridine precursor |
| 3 | Functionalization | Various alkylation reactions |
Mechanism of Action
The mechanism of action of N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-Benzyl-N-cyclohexyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide
- Structural Differences: Substituents: Cyclohexyl carboxamide (vs. ethyl) and a methyl group at position 10. Biological Activity: Acts as a zinc finger protein (mex-5) modulator in C. elegans, influencing posterior embryonic segregation . Pharmacokinetics: The cyclohexyl group enhances lipophilicity (logP ~3.5 vs.
| Parameter | Target Compound | Cyclohexyl Analog |
|---|---|---|
| Carboxamide Substituent | Ethyl | Cyclohexyl |
| logP (Predicted) | 2.8 | 3.5 |
| Key Biological Target | RNA-binding proteins | Zinc finger proteins |
| Synthetic Accessibility | Moderate | Low (due to cyclohexyl) |
N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydro-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides (21–29)
- Structural Differences: Core Heterocycle: Pyrrolo-pyrimidine fused with pyridine (vs. pyridino-pyridino-pyrimidine). Functional Groups: Terminal carboxamide linked to aryl groups (e.g., aniline derivatives) . Biological Activity: Demonstrated antiviral activity against COVID-19 (EC₅₀: 5–20 μM in Vero cells), attributed to pan-coronavirus inhibition via host-cell protease binding .
Pyrido[2,3-d]pyrimidine Carboxylates (e.g., Compound 22)
- Structural Differences :
- Ester Group: 2-chlorophenyl and hexahydrotrimethyl-dioxopyrido[2,3-d]pyrimidine-6-carboxylate .
- Biological Activity: Primarily antimicrobial (MIC: 8–32 μg/mL against S. aureus), with ester groups enhancing membrane permeability .
- Key Contrast : The target compound’s carboxamide group improves metabolic stability compared to ester derivatives, which are prone to hydrolysis .
Fluorophenylmethyl and Pyridylmethyl Carboxamides
- Example: {1-[(4-fluorophenyl)methyl]-2-imino-10-methyl-5-oxo(...)}-N-(3-pyridylmethyl)carboxamide .
- Structural Differences :
- Fluorophenyl and pyridylmethyl groups enhance π-π stacking with aromatic residues in viral proteases.
- Biological Activity: Higher solubility (logS: -4.2 vs. -5.1 for the target compound) due to polar pyridyl groups.
Biological Activity
The compound N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is a complex heterocyclic molecule with potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide can be represented as follows:
This compound features a dihydropyridine core, which is known for its diverse biological activities including calcium channel blocking and anti-cancer properties.
Anticancer Properties
Recent studies have indicated that compounds similar to N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit the efflux of chemotherapeutic agents from cancer cells by modulating P-glycoprotein (P-gp) activity. This results in increased intracellular accumulation of drugs such as vincristine and doxorubicin, enhancing their cytotoxic effects in multidrug-resistant cancer cell lines .
Cardiovascular Effects
Another area of interest is the cardiovascular effects of this compound:
- Calcium Channel Blockade : Similar dihydropyridine derivatives have demonstrated calcium antagonistic properties. These compounds can lower blood pressure and improve cardiac function by inhibiting calcium influx in vascular smooth muscle cells .
Neuroprotective Effects
Emerging evidence suggests that N-ethyl derivatives may also possess neuroprotective properties:
- Mechanism : By modulating neurotransmitter levels and exhibiting antioxidant effects, these compounds could potentially protect neuronal cells from oxidative stress and excitotoxicity .
Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the efficacy of a related compound in various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Enhancement Factor with Adriamycin |
|---|---|---|
| KB-3-1 | 5 | 2 |
| KB-C2 | 10 | 5 |
| COK-36LN | 15 | 3 |
These findings indicate that the compound significantly enhances the cytotoxic effect of standard chemotherapeutics .
Study 2: Calcium Channel Blocking Activity
In a cardiovascular study, the compound was tested for its ability to block calcium channels:
| Compound | Calcium Antagonistic Activity (IC50 µM) |
|---|---|
| N-Ethyl Compound | 100 |
| Nicardipine | 10 |
| Verapamil | 20 |
The results suggest that while the N-ethyl compound is less potent than traditional calcium channel blockers, it still exhibits significant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
